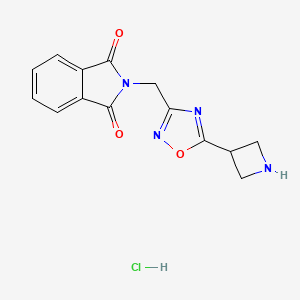

![molecular formula C22H16ClN3O4 B2398664 3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946322-30-1](/img/structure/B2398664.png)

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

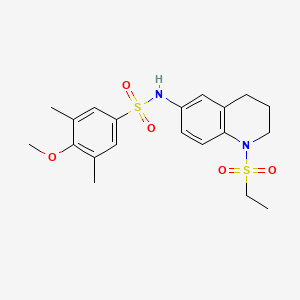

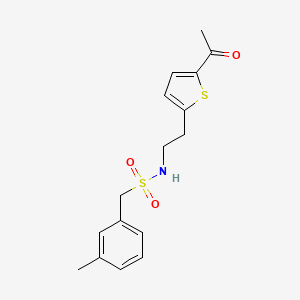

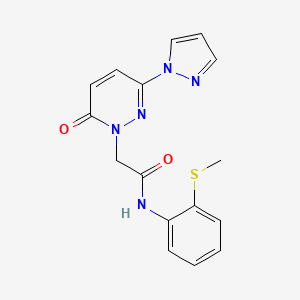

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields. This compound is also known as CF33 and has a unique chemical structure that makes it an interesting subject for further investigation.

科学的研究の応用

Central Nervous System (CNS) Acting Drugs

Heterocyclic compounds with nitrogen (N), sulfur (S), and oxygen (O) as heteroatoms, similar to the functional groups in the specified compound, are identified as potential leads for synthesizing CNS-acting drugs. The presence of these heteroatoms and the structure could indicate potential CNS activity ranging from depression to euphoria and convulsion effects (Saganuwan, 2017).

Synthetic Methods in Pharmaceutical Development

Research into the synthesis of complex molecules, such as omeprazole and other proton pump inhibitors, underlines the importance of novel synthetic routes that might be applicable to the synthesis of compounds like the one . These methods are crucial for the development of pharmaceuticals with improved efficacy and reduced impurities (Saini et al., 2019).

Pharmacological Profile Improvement

The stereochemistry of compounds plays a significant role in their pharmacological profile. Research on phenylpiracetam and its derivatives emphasizes the importance of stereochemistry in enhancing biological activity, which might also apply to the compound , suggesting that modifications in its structure could lead to significant improvements in activity (Veinberg et al., 2015).

Applications in Organic Synthesis and Catalysis

The diversity of heterocyclic N-oxide molecules, similar to the functional groups in the specified compound, highlights their potential in organic synthesis, catalysis, and drug applications. These molecules have been used in forming metal complexes, designing catalysts, and in medicinal applications showcasing anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Advanced Chemistry and Drug Development

Research on pyrimido[4,5-b]quinolines and related compounds indicates the relevance of heterocyclic compounds in medicinal chemistry. The pyranopyrimidine core, similar to structural motifs that might be present in the compound of interest, is key in developing pharmaceuticals due to its broad synthetic applications and bioavailability (Parmar et al., 2023).

作用機序

Target of Action

The compound, also known as 3-[(4-chlorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide, has been identified as a potent and highly selective inhibitor of cdc-like kinases (CLKs) . CLKs are a group of proteins that play a crucial role in cellular processes such as cell cycle progression and RNA splicing .

Mode of Action

The compound interacts with CLKs, inhibiting their activity . This interaction likely involves the compound binding to the active site of the kinase, preventing it from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in the structure and function of the CLKs are still under investigation.

Biochemical Pathways

The inhibition of CLKs by the compound affects various biochemical pathways. One of the most significant is the modulation of the Hedgehog signaling pathway . This pathway plays a key role in the regulation of cell growth, differentiation, and tissue patterning .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of CLKs and modulation of the Hedgehog pathway . These effects could potentially lead to changes in cell growth and differentiation, although the specific outcomes would likely depend on the cellular context .

特性

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O4/c1-29-16-6-3-2-5-15(16)25-22(28)20-19(18-17(30-20)7-4-12-24-18)26-21(27)13-8-10-14(23)11-9-13/h2-12H,1H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIMLDWHRZXOKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenylmethoxycarbonyl-2,3-dihydroimidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2398586.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B2398592.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2398593.png)

![4-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398595.png)

![4-(azepan-1-ylsulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398598.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2398599.png)

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)